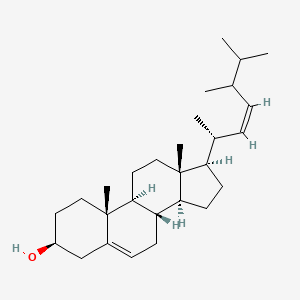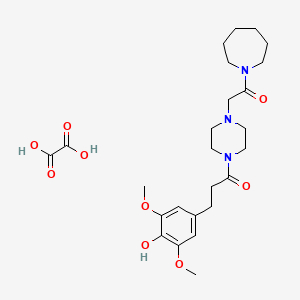
3-(Pentadecyloxy)propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pentadecyloxy)propylamine is an organic compound with the molecular formula C18H39NO It is a long-chain alkylamine, where the amine group is attached to a propyl chain, which is further connected to a pentadecyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentadecyloxy)propylamine typically involves the reaction of 3-chloropropylamine with pentadecanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pentadecyloxy group. The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with efficient mixing and temperature control. The product is then purified using distillation or recrystallization techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pentadecyloxy)propylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amide.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro compounds or amides.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various alkyl or acyl derivatives.
Applications De Recherche Scientifique
3-(Pentadecyloxy)propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant and its interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Pentadecyloxy)propylamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the long alkyl chain can interact with hydrophobic regions of membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pentadecyloxy)propanol: Similar structure but with a hydroxyl group instead of an amine group.
3-(Pentadecyloxy)propanoic acid: Contains a carboxylic acid group instead of an amine group.
3-(Pentadecyloxy)propyl chloride: Contains a chlorine atom instead of an amine group.
Uniqueness
3-(Pentadecyloxy)propylamine is unique due to its combination of a long alkyl chain and an amine group, which imparts specific chemical and physical properties. This combination makes it suitable for various applications, including its use as a surfactant, in drug delivery systems, and as a building block in organic synthesis .
Propriétés
Numéro CAS |
58943-75-2 |
|---|---|
Formule moléculaire |
C18H39NO |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
3-pentadecoxypropan-1-amine |
InChI |
InChI=1S/C18H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-18-15-16-19/h2-19H2,1H3 |
Clé InChI |
FELNCSXBNJPZGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCOCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


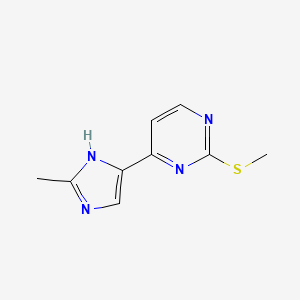
![[1,2,5]Thiadiazolo[3,4-b]pyrazine,1,3,5,6-tetrahydro-,2,2-dioxide(9ci)](/img/structure/B13754698.png)
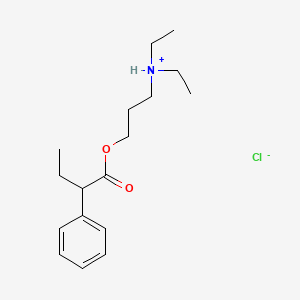

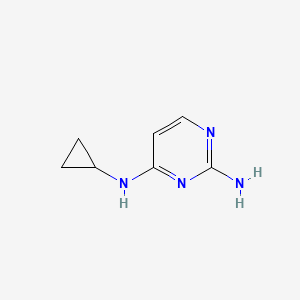
![4-[1,3-Benzodioxol-5-yl(hydroxy)methyl]-3-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13754712.png)
![2,5,6-Trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B13754715.png)




